Nickel sulfide

Description

Nickel sulfide (Ni–S) represents a class of transition metal sulfides with diverse stoichiometries (e.g., NiS, Ni₃S₂, NiS₂, Ni₃S₄, Ni₉S₈) and crystal structures (hexagonal, rhombohedral, cubic, trigonal) . These phases exhibit distinct electronic, magnetic, and catalytic properties, enabling applications in energy storage (supercapacitors, lithium-ion batteries), catalysis (hydrogen evolution reaction, HER), and photocatalysis . Notably, this compound minerals such as millerite (NiS), heazlewoodite (Ni₃S₂), and polydymite (Ni₃S₄) are thermodynamically stable and abundant in magmatic sulfide deposits . Its high specific capacitance (up to 2495 F g⁻¹) and cost-effectiveness make it a competitive alternative to noble metal catalysts .

Propriétés

IUPAC Name |

sulfanylidenenickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNBZGLDODTKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

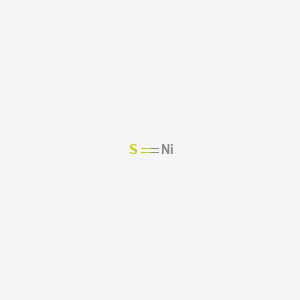

S=[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiS | |

| Record name | nickel(II) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nickel(II)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16812-54-7 (Parent), Array | |

| Record name | Nickel sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016812547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID801316876 | |

| Record name | Millerite (NiS) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Other Solid; Pellets or Large Crystals, Black powder; Practically insoluble in water (0.0036 g/l @ 18 deg C); [MSDSonline] | |

| Record name | Nickel sulfide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel sulfide (NiS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2608 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12137-12-1, 16812-54-7, 1314-04-1, 11113-75-0, 12503-53-6, 12035-71-1 | |

| Record name | Nickel sulfide (Ni3S4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12137-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel sulfide (NiS) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16812-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Millerite (NiS) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11113-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel sulfide (Ni7S6) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12503-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heazlewoodite (Ni3S2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016812547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel sulfide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel sulfide (NiS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Millerite (NiS) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nickel sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Nickel sulfide can be synthesized through several methods:

Precipitation Method: This involves the reaction of nickel ions with hydrogen sulfide gas.

Solid State Metathesis Reactions: Nickel chloride reacts with sodium sulfide to produce this compound[ \text{NiCl}_2 + \text{Na}_2\text{S} \rightarrow \text{NiS} + 2\text{NaCl} ] This method is more controlled and can produce high-purity this compound.

High-Temperature Reactions: Nickel and sulfur elements are reacted at high temperatures to form this compound.

Analyse Des Réactions Chimiques

Nickel sulfide undergoes various chemical reactions, including:

Reduction: this compound can be reduced to metallic nickel using reducing agents such as hydrogen gas[ \text{NiS} + \text{H}_2 \rightarrow \text{Ni} + \text{H}_2\text{S} ]

Substitution: This compound can undergo substitution reactions with other sulfides or halides under specific conditions.

Applications De Recherche Scientifique

Energy Storage and Conversion

Nickel sulfide has emerged as a promising material for energy storage and conversion applications due to its favorable electrochemical properties. Its use in batteries and supercapacitors is particularly notable.

- Batteries : NiS is utilized in lithium-ion batteries as a cathode material. Its high capacity and stability make it suitable for energy storage solutions. A study demonstrated that this compound can be synthesized to achieve superior performance in energy storage applications, showing efficient charge/discharge cycles with a Tafel slope of only 32 mV/dec .

- Supercapacitors : this compound nanomaterials have been extensively researched for supercapacitors due to their high electrical conductivity and large surface area. These materials can provide excellent charge storage capabilities, making them ideal for applications requiring rapid energy delivery .

| Application | Material Type | Key Benefits |

|---|---|---|

| Lithium-ion Batteries | NiS | High capacity, stable performance |

| Supercapacitors | NiS Nanomaterials | High conductivity, large surface area |

Catalysis

This compound is also recognized for its catalytic properties, particularly in electrocatalysis and photocatalysis.

- Electrocatalysis : NiS is employed as an electrocatalyst for hydrogen evolution reactions (HER). Its ability to facilitate these reactions efficiently makes it a valuable component in renewable energy technologies .

- Photocatalysis : this compound-based photocatalysts are effective in environmental remediation, particularly in the degradation of organic pollutants. Studies have shown that heterostructured NiS photocatalysts exhibit enhanced performance compared to traditional catalysts, achieving significant degradation rates of contaminants in water .

| Catalytic Application | Material Type | Key Benefits |

|---|---|---|

| Electrocatalysis | NiS | Efficient hydrogen evolution |

| Photocatalysis | NiS Heterostructures | Enhanced degradation of pollutants |

Environmental Remediation

This compound's properties make it suitable for environmental applications, particularly in water treatment.

- Water Purification : NiS has been shown to effectively remove heavy metals and organic pollutants from wastewater. Its photocatalytic capabilities allow for the breakdown of harmful substances under light irradiation, making it an eco-friendly option for water treatment .

- Pollutant Monitoring : The material's sensitivity to various pollutants enables its use in sensing applications, where it can detect contaminants at low concentrations .

Biomedical Applications

Recent studies have explored the use of this compound nanoparticles in biomedical fields.

- Anticancer Activity : Dysprosium-doped this compound nanoparticles have shown promising results in anticancer therapies. These nanoparticles can be engineered for controlled drug release and enhanced therapeutic efficacy against cancer cells .

- Antibacterial Properties : this compound exhibits significant antibacterial activity, making it useful in developing antimicrobial coatings and treatments. Studies indicate that these nanoparticles can inhibit bacterial growth effectively, presenting a potential solution for infection control .

| Biomedical Application | Material Type | Key Benefits |

|---|---|---|

| Anticancer Therapy | Dysprosium-doped NiS | Enhanced drug delivery and efficacy |

| Antibacterial Coatings | NiS Nanoparticles | Significant inhibition of bacterial growth |

Mécanisme D'action

The mechanism of action of nickel sulfide in catalytic and electrochemical applications involves its ability to facilitate electron transfer reactions. In catalysis, this compound provides active sites for the adsorption and activation of reactant molecules, leading to enhanced reaction rates. In electrochemical applications, this compound undergoes redox reactions, contributing to its high specific capacitance and energy storage capabilities .

Comparaison Avec Des Composés Similaires

Key Observations :

- Nickel sulfide exhibits a narrower band gap compared to CdS and ZnS, enabling visible-light absorption but limiting UV-driven applications .

Electrochemical Performance

Supercapacitors

This compound outperforms FeS and CoS₂ in specific capacitance due to its superior electrical conductivity and redox-active Ni²⁺/Ni³⁺ transitions . However, aggregation issues necessitate composite designs (e.g., with graphene) .

Hydrogen Evolution Reaction (HER)

| Compound | Overpotential (mV) | Tafel Slope (mV dec⁻¹) | Stability in Alkaline Media | Reference |

|---|---|---|---|---|

| Ni₃S₂ | 120 | 98 | Excellent | |

| Pt/C | 30 | 30 | Excellent | |

| CoS₂ | 180 | 110 | Good | |

| FeS | 220 | 130 | Moderate |

Ni₃S₂ demonstrates competitive HER activity (overpotential: 120 mV) but lags behind Pt/C. Doping with Co or forming heterostructures (e.g., NiS/CoS₂) enhances conductivity and active sites .

Photocatalytic and Magnetic Properties

- Photocatalysis: this compound nanoparticles exhibit strong visible-light absorption (band gap: ~1.7 eV) and dye degradation efficiency. However, instability due to agglomeration requires doping (e.g., Dy³⁺) or heterojunctions (e.g., NiS/TiO₂) to suppress electron-hole recombination . In contrast, CdS suffers from photocorrosion but achieves higher UV activity .

- Magnetic Behavior: NiS nanoparticles show paramagnetic behavior, while FeS phases (e.g., Fe₃S₄) exhibit ferrimagnetism due to Fe²⁺/Fe³⁺ spin interactions .

Environmental and Toxicity Considerations

This compound poses carcinogenic risks when phagocytosed by cells, releasing Ni²⁺ ions that bind to DNA and histidine residues . In contrast, FeS and ZnS are less toxic but have lower catalytic utility.

Activité Biologique

Nickel sulfide (NiS) is a compound that has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological effects of this compound, supported by recent research findings, data tables, and case studies.

This compound exists in several forms, including NiS, NiS2, and Ni3S2. Each form exhibits unique properties that influence its biological activity. For instance, this compound nanoparticles have been studied for their potential in drug delivery and therapeutic applications due to their size-dependent properties.

| Form | Crystal Structure | Notable Properties |

|---|---|---|

| NiS | Orthorhombic | Antimicrobial activity |

| NiS2 | Anorthic | Photocatalytic activity |

| Ni3S2 | Rhombohedral | Enhanced drug encapsulation efficiency |

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of this compound. For example, annealed this compound quantum dots demonstrated significant antibacterial activity against Escherichia coli, with a measured inhibition zone of 6.15 mm . This antibacterial effect is attributed to the unique structural properties of the nanoparticles, which enhance their interaction with bacterial membranes.

Case Study: this compound Quantum Dots

- Study Focus : Investigating the antibacterial efficacy of NiS2 quantum dots.

- Findings :

Anticancer Activity

This compound nanoparticles also exhibit promising anticancer properties . Research indicates that dysprosium-doped this compound nanoparticles show enhanced anticancer activity compared to their undoped counterparts. These nanoparticles can be used in combination with chemotherapeutic agents like 5-fluorouracil, demonstrating improved efficacy in targeted cancer therapy.

Case Study: Dysprosium-Doped this compound

- Study Focus : Evaluating the anticancer potential of doped vs. undoped this compound nanoparticles.

- Findings :

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : this compound can induce oxidative stress in cells, leading to cell death in bacteria and cancer cells.

- Surface Interaction : The unique surface characteristics of this compound nanoparticles facilitate binding and penetration into microbial and cancer cell membranes.

- Photothermal Effects : Doped nanoparticles exhibit increased temperatures upon laser irradiation, enhancing their therapeutic efficacy .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its safety and efficacy. Studies have shown that the absorption rates of nickel compounds vary significantly based on their solubility:

| Compound Type | Absorption Rate (%) |

|---|---|

| Soluble Nickel Compounds | 9.8 - 33.8 |

| Slightly Soluble NiS | 0.47 - 2.12 |

| Insoluble Nickel Compounds | 0.01 - 0.09 |

This compound's absorption through oral, inhalation, and dermal routes has been documented, indicating potential risks associated with occupational exposure . Long-term exposure may lead to reproductive toxicity and developmental issues.

Q & A

Q. What are the key synthesis methods for nickel sulfide thin films, and how do they influence material properties?

this compound thin films are synthesized using chemical solution deposition (CSD), where precursor solutions (e.g., nickel chloride and thiourea) are spin-coated onto substrates and annealed under controlled sulfur atmospheres. Adjusting annealing temperature (200–400°C) and sulfur partial pressure determines crystallinity and stoichiometry (e.g., NiS vs. Ni₃S₂). Structural defects like sulfur vacancies can be mitigated by post-annealing in H₂S .

Q. Which characterization techniques are critical for analyzing this compound phases and impurities?

- SEM-EDS : Maps elemental distribution in copper-nickel sulfide ores, identifying localized Ni/Cu/Fe ratios and trace elements like Co .

- FTIR : Detects dopant-induced lattice distortions (e.g., Ni-doped ZnS) by shifts in sulfide bond vibrations (500–700 cm⁻¹) .

- XRD : Resolves phase transitions (e.g., α-NiS to β-NiS) during redox cycling using Rietveld refinement .

Advanced Research Questions

Q. How can contradictions in kinetic data from this compound reaction studies be resolved?

Traditional "one-shot" experimental designs (fixed sulfide/nickel concentrations) yield empirical rates incompatible with prior studies due to uncontrolled variables like oxygen diffusion. To standardize kinetics, use flow-through reactors with real-time monitoring of sulfide depletion and pH, coupled with density functional theory (DFT) simulations of surface adsorption energetics .

Q. What methodologies optimize nickel extraction from polymetallic sulfide ores while minimizing environmental impact?

- Microwave Pretreatment : Disintegrates ore matrices, increasing liberation of Ni-Cu-Fe sulfides and reducing grinding energy by 30%. Post-treatment flotation achieves 85% Ni recovery .

- Pressure Leaching : Uses H₂SO₄/O₂ at 150–200°C to selectively dissolve nickel (95% yield) while precipitating iron as hematite, avoiding SO₂ emissions .

Q. How can nanostructured this compound be tailored for electrocatalytic applications?

- Hollow Nanoparticles : Synthesized by adjusting P:Ni molar ratios (1:1 to 3:1) during solvothermal reactions, creating high-surface-area Ni-P-S catalysts for hydrogen evolution (overpotential: 98 mV at 10 mA/cm²) .

- Reticulated Foams : Prepared via hot isostatic pressing of NiS powder with NaCl templates, followed by salt dissolution. These 3D structures enhance charge transfer in supercapacitors (specific capacitance: 1,200 F/g) .

Q. What strategies reconcile discrepancies in this compound phase diagrams under hydrothermal conditions?

Conflicting reports on Ni-S stability fields arise from sulfur activity (a_S) variations. Use in situ Raman spectroscopy with electrochemical sulfur buffers (e.g., S⁻²/S₂⁻ redox couples) to map phase boundaries (e.g., Ni₃S₄ vs. NiS) at 200–300°C .

Q. How do laterite and sulfide nickel ores compare in terms of energy efficiency and carbon footprint?

Sulfide ores require 150–200 kWh/tonne via flash smelting, emitting 4–6 tonnes CO₂/tonne Ni. Laterites demand 300–400 kWh/tonne via HPAL (high-pressure acid leaching), with 10–12 tonnes CO₂/tonne Ni due to sulfuric acid production. Hybrid hydrometallurgical-pyrometallurgical routes reduce energy use by 20% .

Q. What role does this compound play in photocatalytic hydrogen evolution, and how is its performance enhanced?

NiS acts as a co-catalyst on TiO₂ or g-C₃N₄, trapping electrons and lowering H₂ evolution overpotential. Doping with Mo (NiMoS₄) increases active sites, achieving 12 mmol/g/h H₂ under visible light. Stability is improved by carbon encapsulation to prevent sulfur leaching .

Data Reproducibility and Documentation

Q. What are best practices for documenting this compound synthesis to ensure reproducibility?

- Experimental Protocols : Specify precursor purity, annealing atmosphere (e.g., N₂ vs. Ar), and cooling rates to prevent unintended phase segregation.

- Supporting Data : Include XRD/FESEM raw files, EDS quantification tables, and electrochemical impedance spectra in supplementary materials .

- Uncertainty Analysis : Report standard deviations for ≥3 replicate experiments, particularly for catalytic activity metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.